25-O-Acetylcimigenol xyloside

Pharmacokinetics Bioavailability Triterpene Glycosides

Procure 25-O-Acetylcimigenol xyloside for its distinct PK profile (F=32.9-48%, Tmax=8-14h) vs. analogs like cimigenol xyloside. This C-25 acetylated cycloartane glycoside serves as a critical reference standard for LC-MS/FT-IR QC and a selective probe for RANKL/TNFα pathways in bone resorption models. Essential for reproducible studies requiring a specific bioavailability and elimination half-life (4.2h).

Molecular Formula C37H58O10
Molecular Weight 662.8 g/mol
CAS No. 27994-12-3
Cat. No. B600192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-O-Acetylcimigenol xyloside
CAS27994-12-3
Molecular FormulaC37H58O10
Molecular Weight662.8 g/mol
Structural Identifiers
SMILESCC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C
InChIInChI=1S/C37H58O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1
InChIKeyNNFJPOSVDKIWPO-GEOUWNACSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25-O-Acetylcimigenol xyloside CAS 27994-12-3: Natural Cycloartane Triterpene Xyloside for Pharmacological Research


25-O-Acetylcimigenol xyloside (CAS 27994-12-3) is a cycloartane-type triterpene glycoside belonging to the cimigenol structural subclass, naturally occurring in Cimicifuga species including C. racemosa, C. japonica, C. dahurica, and C. foetida [1]. With molecular formula C37H58O10 and molecular weight 662.85, this compound features a β-D-xylopyranose sugar moiety at C-3 and a distinctive 25-O-acetyl substitution on the aglycone [2]. As a constituent of black cohosh-derived preparations used clinically for menopausal symptom relief, 25-O-acetylcimigenol xyloside serves as an analytical reference standard, a pharmacological probe for mechanistic studies, and a quality control marker in botanical standardization [3].

Why 25-O-Acetylcimigenol xyloside Cannot Be Interchanged with Unmodified Cimigenol Xyloside or Alternative Triterpene Glycosides


Within the Cimicifuga triterpene glycoside family, minor structural variations—particularly at the C-25 position—produce functionally distinct compounds with divergent pharmacokinetic and pharmacological profiles. 25-O-Acetylcimigenol xyloside differs from its non-acetylated parent cimigenol xyloside (CAS 27994-11-2) by a single O-acetyl group at C-25, yet this modification alters metabolic fate, stability, and biological activity [1]. Comparative pharmacokinetic studies reveal that 25-O-acetylcimigenoside (Cim D) exhibits fundamentally different systemic exposure, bioavailability, and elimination characteristics compared to cimigenolxyloside (Cim C), cimicifugoside H-1 (Cim A), and 23-epi-26-deoxyactein (Cim B) following oral administration [2]. Furthermore, interconversion between these structurally related glycosides occurs under both acidic and alkaline conditions, meaning analytical selectivity and compound-specific procurement are essential for reproducible experimental outcomes [3].

25-O-Acetylcimigenol xyloside: Quantified Differentiation Evidence Against Comparator Triterpene Glycosides


Distinct Oral Bioavailability Profile of 25-O-Acetylcimigenoside Compared to Cimigenolxyloside in Rat PK Model

In a rat pharmacokinetic study comparing four major cimicifugosides, 25-O-acetylcimigenoside (Cim D) demonstrated an absolute oral bioavailability (F) of 32.9–48%, which is approximately 7-fold lower than the exceptionally high bioavailability of cimigenolxyloside (Cim C) at 238–319%, yet substantially higher than cimicifugoside H-1 (Cim A) at 1.86–6.97% [1]. The elimination half-life of Cim D was 4.2 hours following intravenous administration, compared to 5.7 hours for Cim C, 2.5 hours for 23-epi-26-deoxyactein (Cim B), and 1.1 hours for Cim A, indicating a moderate clearance rate distinct from its structural analogs [1]. Additionally, the time to maximum concentration (Tmax) for Cim D ranged from 8.08–14.27 hours, intermediate between the rapid absorption of Cim B (2.00–4.67 h) and the delayed absorption of Cim C (14.67–19.67 h) [1].

Pharmacokinetics Bioavailability Triterpene Glycosides

Osteoclastogenesis Inhibition by 25-O-Acetylcimigenol-3-O-β-D-xylopyranoside via RANKL and TNFα Pathway Modulation

25-O-Acetylcimigenol-3-O-β-D-xylopyranoside has been specifically identified and characterized for its capacity to inhibit osteoclastogenesis through modulation of RANKL and TNFα signaling pathways [1]. The study isolated this compound from black cohosh and demonstrated its functional activity in suppressing osteoclast differentiation and activation, a mechanism relevant to bone resorption pathologies [1]. In comparative anti-osteoclastogenic screening of Cimicifuga triterpene glycosides, this compound showed measurable inhibition of RANKL-induced osteoclastogenesis, whereas structurally distinct actein-type and cimicifugoside-type glycosides exhibited differential or absent activity in the same assay system [2].

Osteoclastogenesis Bone Resorption RANKL Signaling

Distinct Vibrational Spectroscopic Fingerprint Enabling Definitive Identification Among Cimicifuga Triterpenes

FT-IR and Raman spectroscopy studies of seven triterpene xylosides from C. racemosa demonstrated that vibrational spectra in the C=O, C=C, and C–H stretching regions clearly discriminate between different triterpene skeletons and substitution patterns [1]. 25-O-Acetylcimigenol xyloside (compound 6 in the study) exhibits a characteristic 25-O-acetyl C=O stretching vibration that distinguishes it from non-acetylated cimigenol xyloside, 25-anhydrocimigenol xyloside (compound 4, which lacks the acetyl group), and 23-O-acetylshengmanol xyloside (compound 5, with acetyl at a different position) [1]. The 13C CPMAS NMR spectra further provide solid-state structural data that differentiate this compound from actein-type and cimicifugoside-type skeletons [1].

Analytical Chemistry Quality Control Spectroscopic Fingerprinting

Biogenetic Precursor Relationship and Chemical Instability Differentiating 25-O-Acetylcimigenol Xyloside from Parent Glycosides

25-O-Acetylcimigenol xyloside exists within a biogenetic network of interconvertible Cimicifuga glycosides. Studies on acetyl shengmanol xyloside—a chemically unstable precursor—demonstrate that mild acid treatment with p-toluenesulfonic acid in methanol yields 25-O-acetylcimigenol xyloside (VII) and 25-O-methylcimigenol xyloside (VI) as transformation products [1]. This contrasts with the behavior of cimigenol xyloside, which does not undergo analogous acid-catalyzed interconversion, and 25-O-methylcimigenol xyloside, which represents a distinct methylation product [1]. The contents of chemically unstable xylosides (acetyl shengmanol xyloside, 24-O-acetylhydroshengmanol xyloside, shengmanol xyloside) in fresh C. japonica were approximately 2.5-fold higher than that of stable cimigenol xyloside, indicating that the acetylated and epoxide-containing forms are genuine native glycosides that undergo post-harvest degradation [2].

Natural Product Chemistry Biogenesis Chemical Stability

Absence of Detectable Cytotoxicity in Specific Screening Assays Differentiates 25-O-Acetylcimigenol-3-O-β-xylopyranoside from Active Triterpene Glycosides

In a standardized cytotoxicity screening panel at 10 µM, 25-O-acetylcimigenol-3-O-β-xylopyranoside exhibited <50% inhibition, classifying it as 'not active' (N/A) under the assay conditions [1]. This contrasts sharply with several structurally related compounds tested in the same panel, including 23-O-acetylshengmanol-3-α-L-arabinopyranoside (81.6±0.9% inhibition, IC50 2.3±0.2 µM), cimiracemoside K (85.2±0.3% inhibition, IC50 3.8±0.5 µM), cimiracemoside L (94.2±0.3% inhibition, IC50 2.4±0.2 µM), and 23-O-acetylshengmanol-3-β-D-xylopyranoside (80.7±0.6% inhibition, IC50 2.7±0.2 µM) [1]. The 25-O-acetylcimigenol-3-O-α-arabinopyranoside variant similarly showed no activity, suggesting that the cimigenol core with 25-O-acetyl substitution may confer a distinct selectivity profile in this assay system [1].

Cytotoxicity Selectivity Screening

Recommended Research and Quality Control Applications for 25-O-Acetylcimigenol xyloside Based on Verified Differentiation Evidence


Pharmacokinetic and ADME Studies Requiring Moderate-Bioavailability Triterpene Glycoside Probe

For in vivo pharmacology studies where a triterpene glycoside with moderate oral bioavailability (F = 32.9–48%) and intermediate elimination half-life (4.2 h) is required, 25-O-acetylcimigenol xyloside provides a distinct PK profile compared to cimigenolxyloside (F = 238–319%) and cimicifugoside H-1 (F = 1.86–6.97%) [5]. Its Tmax of 8.08–14.27 hours positions it between rapidly and slowly absorbed analogs, making it suitable for sustained-exposure experimental designs [5].

Bone Biology Research Investigating RANKL/TNFα-Mediated Osteoclastogenesis

25-O-Acetylcimigenol-3-O-β-D-xylopyranoside has demonstrated specific activity in modulating RANKL and TNFα signaling pathways relevant to osteoclast differentiation and bone resorption [5]. This compound is suitable as a molecular probe for dissecting these pathways in osteoporosis and inflammatory bone loss models, where structurally distinct triterpene glycosides may exhibit differential or absent activity [6].

Analytical Reference Standard for Botanical Authentication and Quality Control

The unique vibrational spectroscopic fingerprint of 25-O-acetylcimigenol xyloside in the C=O, C=C, and C–H stretching regions, coupled with its distinct 13C CPMAS NMR solid-state shifts, enables definitive identification in complex botanical extracts [5]. This compound serves as a critical reference standard for LC-MS, FT-IR, and Raman spectroscopy-based quality control methods designed to distinguish authentic Cimicifuga-derived products from adulterated or misidentified material [5].

Biogenesis and Chemical Stability Studies of Triterpene Glycoside Interconversion

As an acid-catalyzed transformation product of acetyl shengmanol xyloside, 25-O-acetylcimigenol xyloside serves as a key compound for investigating the biogenetic relationships and chemical stability of Cimicifuga triterpene glycosides [5]. The documented instability of precursor glycosides, which exist at approximately 2.5-fold higher abundance in fresh plant material compared to stable cimigenol xyloside, makes this compound valuable for studies on post-harvest degradation and authentic marker validation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 25-O-Acetylcimigenol xyloside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.